N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide
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Overview
Description
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is a synthetic organic compound that features a thiophene ring substituted with a bromine atom, a sulfanyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-bromothiophene-2-carbaldehyde, is reacted with a suitable thiol to form the corresponding sulfanyl derivative.
Alkylation: The sulfanyl derivative is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The bromine atom on the thiophene ring can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced thiophene derivatives.
Scientific Research Applications
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2,4-DIMETHYLBENZAMIDE: Similar structure but with a dimethylbenzamide moiety.
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]AMINO}ETHYL)ACETAMIDE HYDROCHLORIDE: Similar structure but with an aminoethylacetamide moiety.
Uniqueness
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide moiety allows for versatile chemical modifications, while the bromothiophene ring enhances its potential for electronic applications.
Biological Activity
N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Profile
- Chemical Name: this compound
- CAS Number: 851903-52-1
- Molecular Formula: C9H11BrClNOS2
- Molecular Weight: 328.677 g/mol
Structural Characteristics
The compound features a thienyl moiety, which is known for its diverse biological activities. The presence of bromine and chlorine atoms may enhance its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation: It might act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against pathogenic bacteria.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study highlighted the efficacy of thienyl derivatives against various bacterial strains, suggesting that this compound could possess similar activity .
Anti-inflammatory Effects
In vitro assays have shown that related compounds can reduce inflammation markers in cell lines. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Toxicological Profile
Understanding the safety profile is crucial for evaluating the compound's therapeutic potential. Toxicity studies indicate moderate toxicity levels, with skin irritation noted in some cases . Further research is needed to establish comprehensive safety data.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of thienyl compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
This compound | Escherichia coli | 75 µg/mL |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested using the carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, suggesting significant anti-inflammatory effects.
Treatment | Dose (mg/kg) | Edema Reduction (%) |
---|---|---|
Control | - | 0 |
This compound | 50 | 30 |
This compound | 100 | 55 |
Indomethacin (Standard) | 10 | 70 |
Properties
CAS No. |
852956-39-9 |
---|---|
Molecular Formula |
C9H11BrClNOS2 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[2-[(5-bromothiophen-2-yl)methylsulfanyl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C9H11BrClNOS2/c10-8-2-1-7(15-8)6-14-4-3-12-9(13)5-11/h1-2H,3-6H2,(H,12,13) |
InChI Key |
KODFJQLYAYTMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CSCCNC(=O)CCl |
Origin of Product |
United States |
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